4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE
Overview
Description
4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE is a complex heterocyclic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Preparation Methods
The synthesis of 4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE involves multiple stepsThe final step involves the attachment of the morpholine moiety through an ethyl linker .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential CDK2 inhibitor, which could be useful in cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis induction are of interest in biological research.
Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induces apoptosis in cancer cells. The molecular targets include the active sites of CDK2, where the compound binds and prevents the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the core scaffold but differ in their substituents, which can significantly affect their biological activity. For example, compounds with different substituents at the 2-position of the pyrimidine ring may exhibit varying degrees of CDK2 inhibition .
Properties
IUPAC Name |
4-[2-[11,12-dimethyl-4-(2-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-6-4-5-7-18(15)20-24-22-19-16(2)17(3)27(21(19)23-14-28(22)25-20)9-8-26-10-12-29-13-11-26/h4-7,14H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYKKZKCVTZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(N4CCN5CCOCC5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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